molecular formula C17H23ClN4O2 B2894670 (4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(3-methoxyphenyl)methanone hydrochloride CAS No. 1323606-50-3

(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(3-methoxyphenyl)methanone hydrochloride

Cat. No. B2894670
CAS RN: 1323606-50-3
M. Wt: 350.85
InChI Key: SVPQQZZDROBTET-UHFFFAOYSA-N
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Description

“(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(3-methoxyphenyl)methanone hydrochloride” is a chemical compound with the molecular formula C17H23ClN4O2. It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives are known for their broad range of chemical and biological properties .


Molecular Structure Analysis

Imidazole, the core structure in this compound, is a five-membered ring containing two nitrogen atoms . It is amphoteric in nature, showing both acidic and basic properties, and exists in two equivalent tautomeric forms due to the presence of a positive charge on either of the two nitrogen atoms .

Scientific Research Applications

Synthesis and Antimicrobial Activity

A significant body of research has been dedicated to the synthesis of novel compounds with potential antimicrobial properties. For instance, the synthesis of new pyridine derivatives involving 2-amino substituted benzothiazoles and chloropyridine carboxylic acid has been reported. These compounds were tested for their in vitro antimicrobial activity, showing variable and modest effects against investigated bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011). Similarly, the synthesis of new 1,2,4-triazole derivatives has been carried out, revealing good to moderate antimicrobial activities against test microorganisms (Bektaş et al., 2007).

Selective Estrogen Receptor Modulators (SERMs)

Research into selective estrogen receptor modulators (SERMs) has led to the discovery of compounds exhibiting estrogen agonist-like actions on bone tissues and serum lipids while displaying potent estrogen antagonist properties in the breast and uterus. This includes the synthesis and evaluation of raloxifene derivatives for their potency in antagonizing estrogen (Palkowitz et al., 1997).

Cytotoxic Agents

The design, synthesis, and biological evaluation of novel piperazinone derivatives as cytotoxic agents have been explored, with a series of derivatives prepared through bioisosteric substitution and rearrangement based on known structures. These compounds were evaluated for their cytotoxic activities on cancer and normal cell lines, showing that some derivatives exhibit significant cytotoxicity (Ghasemi, Sharifi, & Mojarrad, 2020).

Synthesis of Specific Derivatives

Research has also been conducted on the synthesis of specific derivatives such as (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride, demonstrating a process with a reasonable overall yield. This research highlights the methods and potential applications of such compounds in various scientific contexts (Rui, 2010).

Future Directions

Imidazole derivatives, such as “(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(3-methoxyphenyl)methanone hydrochloride”, have a broad range of chemical and biological properties, making them an important area of study in the development of new drugs . Future research could focus on exploring the specific biological activities of this compound and developing efficient synthetic routes for its production.

properties

IUPAC Name

[4-(1-ethylimidazol-2-yl)piperazin-1-yl]-(3-methoxyphenyl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2.ClH/c1-3-19-8-7-18-17(19)21-11-9-20(10-12-21)16(22)14-5-4-6-15(13-14)23-2;/h4-8,13H,3,9-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVPQQZZDROBTET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1N2CCN(CC2)C(=O)C3=CC(=CC=C3)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(3-methoxyphenyl)methanone hydrochloride

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